5,6-Diaminopyridine-3-sulfonamide
Overview
Description
5,6-Diaminopyridine-3-sulfonamide (DAPS) is a synthetic compound that belongs to the class of aminopyridines. It has a molecular formula of C5H8N4O2S and a molecular weight of 188.21 g/mol .
Molecular Structure Analysis
The molecular structure of 5,6-Diaminopyridine-3-sulfonamide consists of a pyridine ring with two amino groups at positions 5 and 6 and a sulfonamide group at position 3 . The crystal structure of sulfonamides, including 5,6-Diaminopyridine-3-sulfonamide, can be studied using computational modeling approaches at the quantum mechanical level .Scientific Research Applications
Chemical Properties
5,6-Diaminopyridine-3-sulfonamide is a chemical compound with the CAS Number: 742663-32-7 . It has a molecular weight of 188.21 and is usually stored at a temperature of 4°C . It is typically available in a powder form .
Synthesis of Sulfonimidates
5,6-Diaminopyridine-3-sulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates are a class of organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds .
Precursors for Polymers
Sulfonimidates, which can be synthesized from 5,6-Diaminopyridine-3-sulfonamide, have been utilized as precursors for polymers . This is an important application in the field of materials science .
Drug Candidates
Sulfonimidates and their derivatives, including those derived from 5,6-Diaminopyridine-3-sulfonamide, have shown promise in medicinal chemistry . They have been found in several drug candidates, indicating their potential in the development of new therapeutics .
Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates, which can be synthesized from 5,6-Diaminopyridine-3-sulfonamide, can act as viable chiral templates that can be employed in asymmetric syntheses . This is a significant application in the field of organic chemistry .
Alkyl Transfer Reagents
Sulfonimidates, including those derived from 5,6-Diaminopyridine-3-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This highlights their versatility and utility in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 5,6-Diaminopyridine-3-sulfonamide is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.
Mode of Action
5,6-Diaminopyridine-3-sulfonamide acts by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then facilitate a greater release of acetylcholine, a neurotransmitter, which stimulates muscle at the end plate .
Biochemical Pathways
The compound primarily affects the neuromuscular transmission pathway . By blocking potassium channels, it prolongs the action potential and increases calcium influx. This leads to enhanced acetylcholine release, which can then bind to its receptors on the muscle end plate, leading to muscle contraction .
Pharmacokinetics
The pharmacokinetics of 5,6-Diaminopyridine-3-sulfonamide involves both metabolic and renal clearance . It is primarily cleared from the plasma via metabolism by N-acetylation . .
Result of Action
The result of the compound’s action is an increased release of acetylcholine , leading to enhanced muscle stimulation . This can be particularly beneficial in conditions where neuromuscular transmission is impaired.
Safety and Hazards
The safety data sheet for 5,6-Diaminopyridine-3-sulfonamide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,6-diaminopyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,6H2,(H2,7,9)(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFTRYEIVJSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diaminopyridine-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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